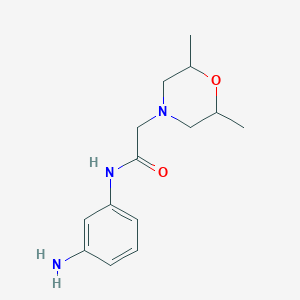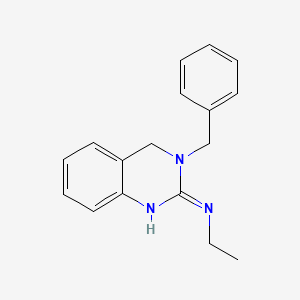![molecular formula C13H17ClN2O4 B13877837 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine is an organic compound with the molecular formula C13H17ClN2O4 and a molecular weight of 300.74 g/mol It is characterized by a morpholine ring substituted with a 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl group
Preparation Methods
The synthesis of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine typically involves the reaction of morpholine with 2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction. The product is then purified by recrystallization or column chromatography.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent production quality.
Chemical Reactions Analysis
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with biological membranes or proteins.
Comparison with Similar Compounds
Similar compounds to 4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine include:
4-[2-(4-nitrophenoxy)ethyl]Morpholine: This compound has a similar structure but lacks the chloro and methyl substituents on the phenoxy group.
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Piperidine: This compound has a piperidine ring instead of a morpholine ring, which may result in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C13H17ClN2O4 |
|---|---|
Molecular Weight |
300.74 g/mol |
IUPAC Name |
4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]morpholine |
InChI |
InChI=1S/C13H17ClN2O4/c1-10-8-12(16(17)18)13(9-11(10)14)20-7-4-15-2-5-19-6-3-15/h8-9H,2-7H2,1H3 |
InChI Key |
YKWBXEQSUQLNNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OCCN2CCOCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-[2-(3,4-dichlorophenyl)-1,3-thiazol-4-yl]acetate](/img/structure/B13877755.png)
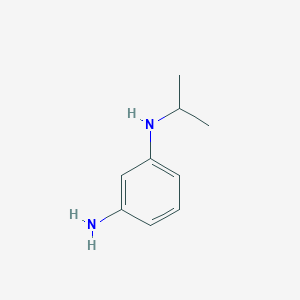

![2-methylpropyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate](/img/structure/B13877767.png)

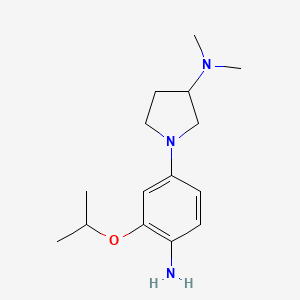
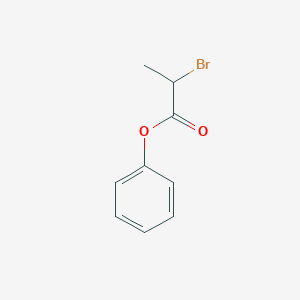

![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)

![1-[1-[(4-Methylphenyl)methyl]pyrrol-2-yl]ethanone](/img/structure/B13877818.png)
![1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine](/img/structure/B13877821.png)
